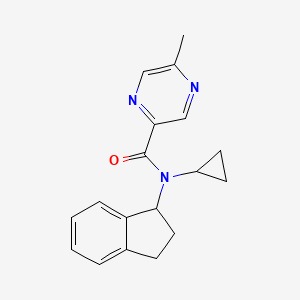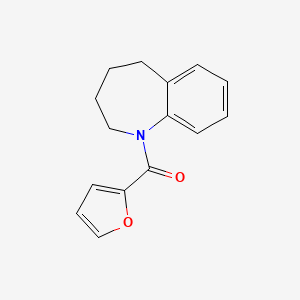![molecular formula C16H17N3 B7513822 3-[[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl]benzonitrile](/img/structure/B7513822.png)
3-[[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl]benzonitrile, also known as JNJ-40411813, is a small molecule inhibitor that is currently being researched for its potential therapeutic applications in various diseases.
Mechanism of Action
3-[[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl]benzonitrile exerts its pharmacological effects by selectively inhibiting PDE10A, a cAMP and cGMP phosphodiesterase that is highly expressed in the striatum of the brain. By inhibiting PDE10A, 3-[[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl]benzonitrile increases the levels of cAMP and cGMP, which in turn modulate the activity of dopamine and glutamate signaling pathways. This leads to an improvement in cognitive function, motor control, and mood regulation.
Biochemical and Physiological Effects:
3-[[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl]benzonitrile has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to improve cognitive function in animal models of schizophrenia and Huntington's disease. It has also been shown to improve motor function in animal models of Parkinson's disease and Huntington's disease. In addition, 3-[[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl]benzonitrile has been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety disorders.
Advantages and Limitations for Lab Experiments
3-[[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl]benzonitrile has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high selectivity and potency for PDE10A, which allows for precise modulation of its activity. However, 3-[[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl]benzonitrile also has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetic properties. It also has low permeability across the blood-brain barrier, which can limit its efficacy in the central nervous system.
Future Directions
There are several future directions for the research and development of 3-[[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl]benzonitrile. One direction is to optimize its pharmacokinetic properties to improve its bioavailability and brain penetration. Another direction is to investigate its potential therapeutic applications in other diseases, such as Alzheimer's disease and multiple sclerosis. Finally, there is a need for further studies to understand the long-term safety and efficacy of 3-[[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl]benzonitrile in humans.
Synthesis Methods
The synthesis method of 3-[[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl]benzonitrile involves several steps, including the preparation of starting materials, the formation of intermediates, and the final coupling reaction. The starting materials include 2-(1H-pyrrol-2-yl)pyrrolidine and 3-bromobenzonitrile, which are commercially available or can be synthesized in-house. The intermediates involve the formation of a benzylamine and the introduction of a cyano group. The final coupling reaction is achieved by using a palladium catalyst and a base to form the desired product. The synthesis method has been optimized to produce 3-[[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl]benzonitrile in high yield and purity.
Scientific Research Applications
3-[[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl]benzonitrile has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have inhibitory effects on several enzymes and receptors, including phosphodiesterase 10A (PDE10A), dopamine D2 receptor, and serotonin 5-HT2A receptor. These targets are involved in the regulation of neurotransmitter signaling, which is crucial for the proper functioning of the nervous system.
properties
IUPAC Name |
3-[[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3/c17-11-13-4-1-5-14(10-13)12-19-9-3-7-16(19)15-6-2-8-18-15/h1-2,4-6,8,10,16,18H,3,7,9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWUUCBDZYGBRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC(=CC=C2)C#N)C3=CC=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl]benzonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[1-(5-methylfuran-2-yl)ethyl]cyclopentanecarboxamide](/img/structure/B7513776.png)

![Methyl 3-[(2-acetamido-1,3-thiazole-4-carbonyl)amino]propanoate](/img/structure/B7513807.png)


![Cyclopropyl-[4-(2-methoxybenzoyl)piperazin-1-yl]methanone](/img/structure/B7513841.png)
![N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B7513847.png)
![methyl 3-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]propanoate](/img/structure/B7513850.png)
![3-(5-Chloro-2-fluorophenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7513854.png)

![Cyclopropyl-[4-(4-methoxybenzoyl)piperazin-1-yl]methanone](/img/structure/B7513864.png)